molecular formula C14H10ClNO2S B14335328 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one CAS No. 105772-91-6

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one

Katalognummer: B14335328
CAS-Nummer: 105772-91-6
Molekulargewicht: 291.8 g/mol
InChI-Schlüssel: CSJGTGSIXPEVNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one is a chemical compound that belongs to the class of benzothiazines Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Vorbereitungsmethoden

The synthesis of 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 4-hydroxybenzaldehyde with 2-aminothiophenol in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine. The industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Analyse Chemischer Reaktionen

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into its corresponding amines or thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-Chloro-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one can be compared with other benzothiazine derivatives, such as:

  • 2-Amino-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one
  • 2-Methyl-2-(4-hydroxyphenyl)-2H-1,4-benzothiazin-3(4H)-one These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct reactivity and potential applications.

Eigenschaften

CAS-Nummer

105772-91-6

Molekularformel

C14H10ClNO2S

Molekulargewicht

291.8 g/mol

IUPAC-Name

2-chloro-2-(4-hydroxyphenyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H10ClNO2S/c15-14(9-5-7-10(17)8-6-9)13(18)16-11-3-1-2-4-12(11)19-14/h1-8,17H,(H,16,18)

InChI-Schlüssel

CSJGTGSIXPEVNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)(C3=CC=C(C=C3)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.